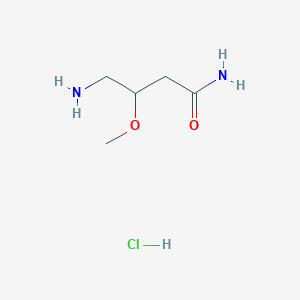

4-Amino-3-methoxybutanamide hydrochloride

Description

4-Amino-3-methoxybutanamide hydrochloride is a synthetic organic compound featuring a four-carbon backbone substituted with an amino group at position 4, a methoxy group at position 3, and an amide functional group. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, enabling the development of structurally complex molecules .

Properties

IUPAC Name |

4-amino-3-methoxybutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHYUPONHOKWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803599-09-8 | |

| Record name | Butanamide, 4-amino-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Stage 1: Synthesis of the Intermediate Amide

o-toluidine (or a suitable amino precursor) reacts with butyryl chloride to form N-(2-methylphenyl)butanamide (VII).

- Solvent: Inert aromatic solvents such as chlorobenzene, toluene, or xylene.

- Temperature: 50–100°C

- Reagents: Butyryl chloride, with excess to drive the reaction.

- Procedure:

- The o-toluidine is charged into the solvent under inert atmosphere.

- Butyryl chloride is added dropwise while maintaining the temperature.

- The reaction progress is monitored via hydrogen chloride evolution.

- Excess butyryl chloride is quenched with methanol to destroy residual acyl chloride.

- The amide precipitates upon cooling and is isolated by filtration with yields typically over 92% and purity exceeding 98%.

Stage 2: Introduction of the Methoxy Group

The methoxy group at the 3-position can be introduced via methylation of the amino group or subsequent substitution reactions, depending on the precursor used.

- Methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, direct substitution of a hydroxyl precursor with methylating reagents.

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: 0–50°C

- Reagents: Methylating agent (e.g., methyl iodide), base (e.g., potassium carbonate)

Stage 3: Conversion to Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

- The amine is dissolved in an appropriate solvent such as ethanol.

- Hydrogen chloride gas is bubbled through or concentrated HCl solution is added.

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Reaction Data Table

| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Purity | Notes |

|---|---|---|---|---|---|---|---|

| 1 | o-toluidine | Butyryl chloride | Chlorobenzene/toluene | 50–100°C | 92–95% | >98% | Formation of N-(2-methylphenyl)butanamide |

| 2 | Amide intermediate | Methylating agent | DMF/acetone | 0–50°C | 85–90% | >99% | Introduction of methoxy group |

| 3 | Methylated amine | HCl gas/HCl solution | Ethanol | Room temp | 95% | >99% | Formation of hydrochloride salt |

Research Findings and Optimization

- Reaction Times: The acylation step typically requires 20–24 hours for complete conversion, with yields exceeding 92%. Bromination (if applicable) proceeds efficiently at 10–80°C within 20 minutes to 3 hours, with yields over 95%.

- Purification: Filtration and washing with water or organic solvents such as ethanol or acetone are effective for isolating high-purity products.

- Yield Enhancement: Use of inert atmospheres, precise temperature control, and excess reagents optimize yields and reduce side reactions.

Notes and Considerations

- The choice of solvent and reaction temperature critically influences selectivity and yield.

- Bromination steps, if involved, require careful control to prevent over-bromination.

- The final hydrochloride salt formation should be performed under controlled humidity and temperature to ensure product stability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxybutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Primary amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuroprotective Properties

4-Amino-3-methoxybutanamide hydrochloride has been investigated for its potential antidepressant effects. Research indicates that it may enhance monoaminergic neurotransmission, which is crucial for mood regulation. In animal models, compounds similar to 4-amino derivatives have shown promise in alleviating symptoms of depression and anxiety by modulating neurotransmitter levels in the brain .

Precursor for Synthesis

This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to be modified into more complex molecules that can interact with specific biological targets, enhancing therapeutic efficacy .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and substrate interactions. This application is crucial for drug development as it helps identify potential drug candidates that can alter enzyme activity .

Buffering Agent

In biochemical assays, the compound is used as a buffering agent due to its ability to maintain pH stability in solutions containing amino acids and peptides. This property is particularly beneficial in maintaining optimal conditions for enzymatic reactions and protein stability during analysis .

Material Science

Polymer Synthesis

The compound has potential applications in polymer chemistry, where it can be used to synthesize novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers are exploring materials with improved mechanical strength and thermal stability .

Nanomaterials Development

Research is ongoing into the use of this compound in the development of nanomaterials. Its chemical structure allows for functionalization that can lead to the creation of nanoparticles with specific surface properties, making them suitable for applications in drug delivery systems and diagnostics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antidepressant Effects | Medicinal Chemistry | Demonstrated significant reduction in depression-like behavior in rodent models when administered 4-amino derivatives. |

| Enzyme Kinetics Analysis | Biochemical Applications | Identified as a competitive inhibitor for specific metabolic enzymes, providing valuable data for drug design. |

| Polymer Development Research | Material Science | Successful incorporation into polymer matrices resulted in enhanced material properties such as tensile strength and thermal resistance. |

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared below with four structurally analogous hydrochlorides (Table 1):

Table 1: Structural Comparison of 4-Amino-3-methoxybutanamide Hydrochloride and Analogues

Key Observations:

- Backbone Variability: While all compounds share a four-carbon chain, substitutions at positions 2, 3, and 4 differentiate their properties. For example, the methoxy group in 4-Amino-3-methoxybutanamide HCl at position 3 contrasts with the phenyl group in (R)-4-Amino-3-phenylbutyric acid HCl .

- Functional Groups: The amide group in 4-Amino-3-methoxybutanamide HCl improves stability compared to ester-containing analogues like methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate HCl, which may undergo hydrolysis more readily .

Physicochemical Properties

- Solubility : The presence of polar groups (amide, methoxy) likely enhances aqueous solubility compared to phenyl-substituted derivatives .

- Stability: Amides generally exhibit greater hydrolytic stability than esters, suggesting 4-Amino-3-methoxybutanamide HCl may be more suitable for long-term storage .

Biological Activity

4-Amino-3-methoxybutanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C₅H₁₂ClN₂O₂

- Molecular Weight: Approximately 150.62 g/mol

The compound features an amino group, a methoxy group, and a butanamide moiety, contributing to its biological activity.

1. Anti-inflammatory Effects

Research indicates that derivatives of 4-amino compounds exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a similar structure effectively suppressed the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo. The suppression of these cytokines is crucial for managing inflammatory diseases .

Table 1: In Vitro Inhibition of Cytokine Expression

| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |

|---|---|---|

| 4d | 5.3 | Not reported |

| 5c | 4.6 | Not reported |

| 5f | 7.5 | Not reported |

| 5m | 9.0 | Not reported |

The compounds were administered at a concentration of 10 μM in human keratinocyte cells, showing potent inhibition compared to controls.

3. Neuroprotective Effects

Preliminary studies suggest that compounds with amino and methoxy groups may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress markers. Further investigation is needed to confirm these effects specifically for this compound.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

- NF-κB Pathway: Inhibition of NF-κB activation leads to reduced expression of pro-inflammatory cytokines.

- STAT3 Pathway: Compounds that inhibit STAT3 phosphorylation can decrease inflammatory responses in liver cells.

Case Studies

In vivo studies involving LPS-induced inflammation models demonstrated that administration of related compounds resulted in decreased levels of ALT and AST, indicating reduced hepatotoxicity and inflammation . This suggests that such compounds could be beneficial in treating liver-related inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-Amino-3-methoxybutanamide hydrochloride, and how do they ensure purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions under controlled conditions. For example, amine-protected intermediates (e.g., tert-butoxycarbonyl groups) are reacted with methoxy-substituted carboxylic acids, followed by deprotection using hydrochloric acid . Purity is ensured via recrystallization in polar solvents (e.g., ethanol/water mixtures) and validated by HPLC (≥98% purity) . NMR spectroscopy (e.g., -NMR in DMSO-d6) confirms structural integrity by verifying methoxy ( 3.3–3.5 ppm) and amide ( 7.8–8.2 ppm) proton signals .

Q. How should researchers prepare stock solutions of this compound for in vitro assays?

- Methodological Answer : The compound exhibits solubility in DMSO (up to 50 mM) and water (limited to ~10 mM at 25°C). For aqueous assays, dissolve in phosphate-buffered saline (PBS) with sonication (30 min, 40 kHz) to avoid aggregation. Centrifuge at 10,000 rpm for 5 min to remove insoluble particulates. Verify concentration via UV-Vis spectroscopy (λmax ~260 nm, ε = 1,200 Mcm) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) for purity analysis .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 195.1) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) to guide storage conditions .

Q. What are the optimal storage conditions for long-term stability?

- Methodological Answer : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis. In solution, store at -80°C in aliquots to avoid freeze-thaw cycles. Monitor degradation via monthly HPLC checks; discard if purity drops below 95% .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates for key steps like amide bond formation. Reaction path sampling identifies energy barriers, enabling solvent selection (e.g., THF vs. DMF) to minimize side reactions. Molecular dynamics simulations model solvent effects on yield .

Q. What experimental design strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Apply factorial design (e.g., 2 factorial) to test variables like pH (4–7), temperature (25–40°C), and ionic strength. Response surface methodology (RSM) models nonlinear interactions, while ANOVA identifies statistically significant factors (p < 0.05). Cross-validate findings with dynamic light scattering (DLS) to detect aggregation .

Q. How do researchers address discrepancies in reported biological activity data?

- Methodological Answer : Conduct meta-analysis using standardized assay protocols (e.g., fixed incubation times, cell lines). Validate results via orthogonal methods:

- In vitro : Compare IC values from MTT assays and flow cytometry.

- In silico : Molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hrs. Monitor degradation products via LC-MS/MS.

- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hr), quench with acetonitrile, and quantify remaining compound using a validated calibration curve (R > 0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.